molecular formula C23H25N3O11S2 B1239372 Ticarcillin-clavulanic acid CAS No. 86482-18-0

Ticarcillin-clavulanic acid

カタログ番号: B1239372
CAS番号: 86482-18-0
分子量: 583.6 g/mol
InChIキー: XWMVMWTVLSLJGY-FAJPTIRJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ticarcillin-clavulanic acid is a combination antibiotic consisting of ticarcillin, a beta-lactam antibiotic, and clavulanic acid, a beta-lactamase inhibitor. This combination enhances the spectrum of action and restores efficacy against ticarcillin-resistant bacteria that produce certain beta-lactamases . Ticarcillin is a carboxypenicillin, while clavulanic acid is derived from Streptomyces clavuligerus .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology:

Medicine:

Industry:

作用機序

Ticarcillin’s principal mechanism of action revolves around its capacity to prevent the cross-linking of peptidoglycan during bacterial cell wall synthesis. Consequently, when the offending bacteria attempt to undergo cell division, cell death occurs . Clavulanic acid inhibits beta-lactamase enzymes that can render ticarcillin ineffective, thereby expanding its coverage .

生物活性

Ticarcillin-clavulanic acid, a combination antibiotic therapy marketed under the brand name Timentin, has gained prominence due to its effectiveness against a broad spectrum of bacterial infections, particularly those caused by beta-lactamase-producing organisms. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Ticarcillin is a broad-spectrum penicillin antibiotic effective against various Gram-negative bacteria. Clavulanic acid is a beta-lactamase inhibitor that protects ticarcillin from degradation by bacterial enzymes, enhancing its efficacy. The combination is particularly useful in treating infections caused by resistant strains.

The synergy between ticarcillin and clavulanic acid arises from their complementary mechanisms:

  • Ticarcillin binds to penicillin-binding proteins (PBPs) in bacterial cell walls, disrupting cell wall synthesis and leading to cell lysis.
  • Clavulanic acid inhibits beta-lactamases, enzymes produced by some bacteria that confer resistance to beta-lactam antibiotics. This inhibition allows ticarcillin to remain active against otherwise resistant strains .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens, including:

Pathogen Susceptibility
Escherichia coliSusceptible
Klebsiella pneumoniaeSusceptible
Pseudomonas aeruginosaVariable (some resistant)
Staphylococcus aureusSusceptible
Bacteroides fragilisSusceptible

The presence of clavulanic acid significantly enhances the activity of ticarcillin against beta-lactamase-producing bacteria .

Clinical Efficacy

A clinical study involving 43 patients with various severe infections reported a high clinical cure rate of 88% when treated with this compound. The infections included pneumonia, bacteremia, and urinary tract infections. Notably:

  • 44 out of 50 episodes resulted in clinical cures.
  • Minimal adverse effects were reported, primarily mild eosinophilia and oral candidiasis .

Case Studies

  • Severe Infections in Immunocompromised Patients :
    A study treated 40 patients suffering from life-threatening infections with Timentin (5 g ticarcillin + 200 mg clavulanate). The results showed:
    • Clinical cure in 36 patients.
    • Effective against multiple pathogens including resistant strains of Pseudomonas aeruginosa .
  • Pediatric Oncology :
    In a pediatric oncology setting, this compound combined with aminoglycosides achieved a therapeutic success rate of 87% in treating Gram-negative infections among children with febrile neutropenia .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good tissue penetration and distribution:

  • Ticarcillin levels reach therapeutic concentrations in tissues such as bile and pleural fluid.
  • Clavulanic acid also distributes effectively in body tissues, enhancing the overall effectiveness of the combination .

科学的研究の応用

Respiratory Tract Infections

Ticarcillin-clavulanic acid has been effectively used in treating pneumonia in patients with compromised respiratory systems. A study involving 16 patients showed that 11 out of 13 pneumonia cases treated demonstrated clinical improvement, particularly in those with cystic fibrosis .

Urinary Tract Infections

The combination is also indicated for urinary tract infections, especially those caused by resistant strains of bacteria. In a trial involving 40 patients with severe infections, including urinary tract infections, the treatment resulted in a clinical cure in 36 cases .

Intra-abdominal Infections

According to guidelines from the Infectious Diseases Society of America, this compound is recommended for managing community-acquired intra-abdominal infections such as perforated appendicitis .

Bone and Joint Infections

The compound has shown efficacy in treating osteomyelitis and other bone-related infections, where it can target both aerobic and anaerobic bacteria effectively .

Efficacy in Severe Infections

In an open-label study involving 43 hospitalized patients with various severe infections (including bacteremia and osteomyelitis), the combination therapy resulted in 44 clinical cures out of 50 infection episodes. Notably, all tested strains of Staphylococcus aureus were susceptible to this combination .

Pediatric Applications

A study conducted at a pediatric oncology center demonstrated that this compound was as effective as ceftriaxone plus amikacin in treating high-risk infections among children and adolescents. The treatment was well tolerated with no associated toxicity reported .

Microbiological Efficacy

The microbiological profile of this compound shows a broad spectrum of activity against various pathogens:

PathogenSusceptibility Rate (%)
Pseudomonas aeruginosa54.2 - 66.9
Escherichia coliHigh
Staphylococcus aureus100
EnterobacteriaceaeVariable

This table summarizes susceptibility rates based on various studies evaluating the efficacy of this compound against common pathogens.

Adverse Effects and Safety Profile

The safety profile of this compound is generally favorable, with minimal adverse reactions reported in clinical trials. Common side effects include eosinophilia and oral candidiasis, but serious allergic reactions are rare . Monitoring is recommended for renal function and electrolytes during prolonged use.

特性

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S2.C8H9NO5/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t7-,8-,9+,12-;6-,7-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMVMWTVLSLJGY-FAJPTIRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235588
Record name Clavulanic acid mixture with ticarcillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86482-18-0
Record name Clavulanic acid-ticarcillin mixt.
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86482-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clavulanic acid mixture with Ticarcillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086482180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clavulanic acid mixture with ticarcillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ticarcillin-clavulanic acid
Reactant of Route 2
Ticarcillin-clavulanic acid
Reactant of Route 3
Ticarcillin-clavulanic acid
Reactant of Route 4
Ticarcillin-clavulanic acid
Reactant of Route 5
Reactant of Route 5
Ticarcillin-clavulanic acid
Reactant of Route 6
Ticarcillin-clavulanic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。